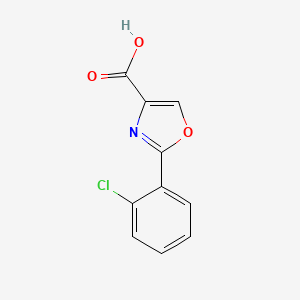

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTPIMMYZXXKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, a compound characterized by its oxazole ring and chlorophenyl substitution, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and comparative effectiveness against similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors involved in cancer pathways, thus inducing anticancer activities. The binding affinity to these targets is influenced by its unique chemical structure, particularly the chlorophenyl group and the carboxylic acid functionality .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 µM |

| Escherichia coli | 16.0 µM |

| Candida albicans | 12.0 µM |

These results suggest that the compound has a moderate to high level of activity against the tested pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 12.0 | Cell cycle arrest at G2/M phase |

The observed IC50 values indicate that the compound has promising anticancer activity across multiple cell lines, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the chlorophenyl group enhances lipophilicity and facilitates interaction with biological membranes, while the carboxylic acid moiety contributes to solubility and reactivity.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with similar oxazole derivatives:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | 8.0 µM | 10.5 µM |

| 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | 12.0 µM | 20.0 µM |

| 5-(Phenyl)-1,3-oxazole-4-carboxylic acid | 15.0 µM | 25.0 µM |

This comparison highlights the superior antimicrobial and anticancer activities of the chlorophenyl-substituted derivative over its counterparts .

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Synthesis and Evaluation : A study synthesized a series of oxazole derivatives including variations in substituents at different positions on the oxazole ring. The results indicated that modifications significantly impacted both antimicrobial and anticancer activities.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective therapeutic agent.

科学研究应用

Medicinal Chemistry

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that oxazole derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group enhances the biological activity of the compound, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties : Some studies suggest that compounds with oxazole rings may possess anti-inflammatory effects. This opens avenues for applications in treating inflammatory diseases .

Material Science

The compound is also relevant in material science:

- Polymer Chemistry : As a small molecule scaffold, it can be utilized in synthesizing polymers with specific functionalities. The unique structure allows for modifications that can lead to materials with desirable properties such as thermal stability and mechanical strength .

Drug Development

The compound serves as a building block in drug development:

- Lead Compound for Synthesis : Its structural features enable it to act as a lead compound in synthesizing more complex molecules aimed at specific biological targets. This is particularly useful in developing new drugs targeting various diseases .

Case Studies and Research Findings

相似化合物的比较

Structural and Functional Comparison with Analogous Oxazole Derivatives

Oxazole-carboxylic acid derivatives are a versatile class of compounds with applications ranging from pharmaceuticals to agrochemicals. Below is a detailed comparison of 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Comparison Table of Key Compounds

Substituent Effects on Physicochemical Properties

- Heteroaromatic Substituents (e.g., Methylpyridinyl) : The 2-methylpyridin-4-yl analog (C₁₀H₈N₂O₃) exhibits reduced molecular weight (204.18 vs. 223.62) and altered solubility due to the pyridine ring’s basicity .

- Oxygen-Rich Substituents (e.g., Oxan-4-yl) : The tetrahydropyran substituent in 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid improves aqueous solubility compared to the hydrophobic chlorophenyl group .

准备方法

Cyclization of 2-Chlorobenzoyl Chloride with Glycine Esters

One well-documented method involves the reaction of 2-chlorobenzoyl chloride with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. This reaction proceeds through the formation of an amide intermediate, which cyclizes to form the oxazole ring with an ethyl ester at the 4-position.

- Reaction Conditions:

- Solvent: Typically anhydrous organic solvents like dichloromethane or tetrahydrofuran.

- Base: Triethylamine to neutralize hydrochloric acid generated.

- Temperature: Controlled at room temperature to moderate heating to optimize cyclization.

- Outcome:

- Formation of 2-(2-chlorophenyl)-oxazole-4-carboxylic acid ethyl ester as a key intermediate.

Hydrolysis of Oxazole Esters to Carboxylic Acid

The ester intermediate can be hydrolyzed under basic conditions to obtain the free carboxylic acid:

- Hydrolysis Conditions:

- Base: Lithium hydroxide monohydrate.

- Solvent system: Tetrahydrofuran (THF)/water mixture.

- Temperature: Reflux conditions for approximately 3 hours.

- Yield:

- Typically, yields exceed 90% for this hydrolysis, indicating efficient conversion.

- Purification:

- Acidification with dilute hydrochloric acid (1N HCl).

- Extraction with ethyl acetate.

- Drying over sodium sulfate (Na2SO4).

- Concentration to obtain pure acid.

Industrial Scale Considerations

Industrial synthesis often adapts the above methods with modifications to enhance scalability, yield, and purity:

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of reaction stoichiometry and time.

- Employment of catalysts to reduce reaction times and improve selectivity.

- Advanced purification techniques such as chromatography or crystallization.

Alternative Synthetic Routes and Catalytic Methods

Catalyzed Cyclization Using Zinc Oxide and Acetic Anhydride

For oxazolone derivatives (structurally related heterocycles), catalytic cyclization using ZnO and acetic anhydride at room temperature has been reported to give good yields rapidly. Such catalytic systems may be adapted for oxazole ring formation under mild conditions.

Data Table: Summary of Key Preparation Methods

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms ring formation and substitution patterns; characteristic peaks for ethyl ester groups and aromatic protons.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

- Mass Spectrometry (MS): Confirms molecular weight and molecular formula.

- Extraction and Drying: Ethyl acetate extraction followed by drying over sodium sulfate is standard for isolating the acid after hydrolysis.

- Chromatography: Used for purification when necessary, especially after hydrolysis or intermediate steps.

Research Findings and Optimization Insights

- Reaction yields and purities can be significantly improved by controlling reaction temperature, stoichiometry, and solvent choice.

- Use of triethylamine as a base in cyclization prevents side reactions and facilitates intermediate formation.

- Hydrolysis under reflux with lithium hydroxide in THF/H2O is efficient and reproducible.

- Continuous flow synthesis and catalytic methods offer potential for industrial scale-up with better safety and environmental profiles.

- Green chemistry approaches using water as solvent and mild reagents are emerging trends for safer and more sustainable synthesis.

常见问题

Q. What are the common synthetic routes for 2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A representative approach involves reacting 2-chlorobenzaldehyde derivatives with appropriate precursors (e.g., glycine derivatives or malonic acid) under acidic or catalytic conditions to form the oxazole ring. Modifications may include protecting group strategies for the carboxylic acid functionality. For example, related oxazole-carboxylic acid derivatives, such as 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, are synthesized via similar protocols with yields dependent on reaction temperature and catalyst selection .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR/IR : Proton and carbon NMR are critical for confirming the oxazole ring and substituent positions. IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹).

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the oxazole-chlorophenyl system. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule structures .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) often arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Temperature-dependent NMR : To detect tautomeric equilibria or conformational changes.

- Crystallographic validation : X-ray structures provide definitive proof of molecular geometry, overriding ambiguous spectroscopic interpretations .

- Computational validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts for comparison with experimental data .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising bioactivity?

Structural modifications include:

- Salt formation : Reacting the carboxylic acid with amines (e.g., morpholine) to improve aqueous solubility.

- Prodrug approaches : Esterification of the carboxylic acid group for enhanced membrane permeability.

- Heterocyclic substitution : Introducing polar groups (e.g., hydroxyl or methyl) on the oxazole ring, as seen in SAR studies of analogous oxazole derivatives .

Q. How can computational methods predict biological targets for this compound?

- Molecular docking : Tools like AutoDock Vina or Glide screen against protein databases (e.g., PDB) to identify binding affinities for enzymes or receptors.

- QSAR modeling : Correlates substituent effects (e.g., chlorine position) with bioactivity using descriptors like logP, polar surface area, and H-bonding capacity.

- Pharmacophore mapping : Matches the compound’s 3D features (e.g., oxazole ring as a hydrogen-bond acceptor) to known bioactive scaffolds .

Data Contradiction and Experimental Design

Q. How to address conflicting bioactivity results across cell-based assays?

Potential causes include assay interference (e.g., autofluorescence from the chlorophenyl group) or off-target effects. Mitigation strategies:

- Counter-screening : Test the compound against unrelated targets (e.g., kinase panels) to rule out nonspecific binding.

- Metabolite profiling : LC-MS/MS identifies degradation products that may contribute to false positives/negatives .

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional effects).

Q. What experimental controls are critical for stability studies of this compound?

- Forced degradation : Expose the compound to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH) to identify labile functional groups (e.g., oxazole ring hydrolysis).

- Chromatographic purity : HPLC with UV/vis detection (λ = 254 nm) monitors degradation, while mass spectrometry confirms degradation pathways .

Structural and Mechanistic Insights

Q. How does the chlorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing chlorine atom increases the electrophilicity of the oxazole ring, enhancing reactivity in nucleophilic substitution or cycloaddition reactions. DFT calculations reveal reduced HOMO-LUMO gaps compared to non-chlorinated analogs, which may correlate with bioactivity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。